Reduced Antiarrhythmic Potency vs. Quinidine in Reperfusion Arrhythmia Model
The antiarrhythmic potency of 3-hydroxyquinidine is significantly lower than that of its parent drug, quinidine. In an isolated rat heart model of reperfusion arrhythmia, the concentration required for 50% suppression of arrhythmia (EC50) was approximately 5-fold higher for the metabolite [1]. The observed effect was additive, not synergistic, when co-administered with quinidine [1].
| Evidence Dimension | Antiarrhythmic Potency (EC50) |
|---|---|
| Target Compound Data | 10.7 ± 0.3 mg/L |
| Comparator Or Baseline | Quinidine: 2.2 ± 0.25 mg/L |
| Quantified Difference | Approximately 4.9-fold higher EC50 (i.e., 80% lower potency) |
| Conditions | Isolated rat heart, reperfusion arrhythmia model, perfusate concentration |
Why This Matters
This quantifies the reduced direct antiarrhythmic contribution of the metabolite versus the parent drug, critical for accurate interpretation of in vivo quinidine therapy effects and for selecting the correct compound in cardiac safety pharmacology assays.
- [1] Vozeh S, Uematsu T, Ritz R, Schmidlin O, Kaufmann G, Scholer A, Follath F. Kinetics and electrocardiographic changes after oral 3-OH-quinidine in healthy subjects. Eur J Clin Pharmacol. 1984;26(4):467-70. doi: 10.1007/BF00544090. PMID: 6747817. View Source
